molecular formula C15H11BrF2N2O3 B14875436 N'-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide

N'-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide

Cat. No.: B14875436
M. Wt: 385.16 g/mol
InChI Key: RGYYTRCXNXOISE-UHFFFAOYSA-N
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Description

N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzoyl group and a difluoromethoxy group attached to a benzohydrazide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with 2-(difluoromethoxy)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-bromobenzoyl)-4-nitrobenzenesulfonohydrazide
  • N’-(3-bromobenzoyl)-3-nitrobenzohydrazide
  • N-(3-bromobenzoyl)-beta-alanine

Uniqueness

N’-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide is unique due to the presence of both bromobenzoyl and difluoromethoxy groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromobenzoyl group provides a reactive site for covalent interactions with biological targets.

Properties

Molecular Formula

C15H11BrF2N2O3

Molecular Weight

385.16 g/mol

IUPAC Name

N'-(3-bromobenzoyl)-2-(difluoromethoxy)benzohydrazide

InChI

InChI=1S/C15H11BrF2N2O3/c16-10-5-3-4-9(8-10)13(21)19-20-14(22)11-6-1-2-7-12(11)23-15(17)18/h1-8,15H,(H,19,21)(H,20,22)

InChI Key

RGYYTRCXNXOISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br)OC(F)F

Origin of Product

United States

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